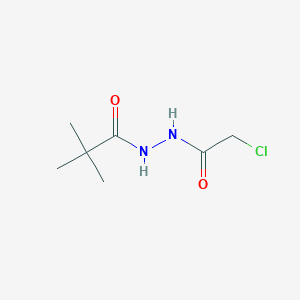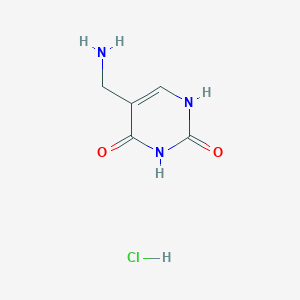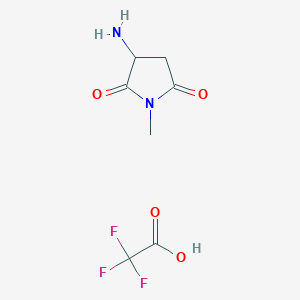
3-Amino-4-chloropyridin-2-OL
Descripción general
Descripción
3-Amino-4-chloropyridin-2-OL is a chemical compound with the CAS Number: 1198154-61-8 . It has a molecular weight of 144.56 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-4-chloro-2-pyridinol . The InChI code for this compound is 1S/C5H5ClN2O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H,8,9) .Physical And Chemical Properties Analysis
3-Amino-4-chloropyridin-2-OL is a powder with a molecular weight of 144.56 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
3-Amino-4-chloropyridin-2-OL serves as a precursor in the synthesis of various complex molecules and supramolecular structures. For example, it is used in the preparation of 3-amino-2-chloropyridines with various substituents at the 4-position, leading to the synthesis of analogs like Nevirapine, a reverse transcriptase inhibitor (Bakke & Říha, 2001). Its derivatives are studied for their molecular-electronic structure, showcasing significant polarizability and the formation of supramolecular structures through hydrogen bonding and aromatic π-π stackings (Cheng et al., 2011).
Chemical Properties and Reactivity
The chemical reactivity of 3-Amino-4-chloropyridin-2-OL derivatives has been explored in various studies, demonstrating their utility in forming complex coordination compounds. For instance, mononuclear titanium complexes that contain aminopyridinato ligands showcase the strained amido ligands' unique coordination and bonding modes, indicating the compound's utility in developing novel coordination chemistry (Kempe & Arndt, 1996).
Antioxidative and Neuroprotective Properties
Research has also highlighted the potential antioxidative and neuroprotective properties of 3-Amino-4-chloropyridin-2-OL derivatives. For example, certain derivatives have shown modest inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting their potential in treating Alzheimer's disease and related conditions by targeting key pharmacological receptors (Samadi et al., 2010).
Catalysis and Bond Formation
The compound and its derivatives find applications in catalysis and bond formation processes. For instance, redox-activated amines in C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation enabled by metal-free photoredox catalysis demonstrate the compound's utility in organic synthesis, showcasing broad substrate scope and high chemoselectivity (Ociepa et al., 2018).
Antibacterial Activity
Additionally, some studies have focused on the antibacterial activity of 3-Amino-4-chloropyridin-2-OL derivatives, exploring their effectiveness against various bacterial strains. For example, Schiff bases containing the compound have been tested for their antibacterial properties, highlighting the potential for developing new antimicrobial agents (Khan et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
3-amino-4-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAAWKLXNNXEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-chloropyridin-2-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)




![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)





